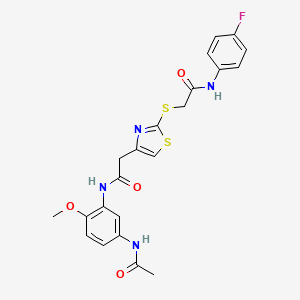

![molecular formula C17H17NO4 B2941055 3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid CAS No. 335394-27-9](/img/structure/B2941055.png)

3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . This compound is part of a class of molecules that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the creation of the benzofuran ring, a key heterocycle in these complex structures . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring attached to a benzoic acid group via an amide linkage . The benzofuran ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Applications De Recherche Scientifique

Synthesis and Characterization

Research has delved into the synthesis and characterization of similar compounds, exploring their potential applications in the development of new materials or as intermediates in the synthesis of more complex molecules. For instance, the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives for use in radiopharmaceutical applications shows the versatility of benzofuran derivatives in scientific research (Taylor et al., 1996).

Biological Activity and Mechanisms

Studies have investigated the conformation of aromatic amides and their importance in biological activities, such as differentiation-inducing activity on leukemia cell lines. These findings suggest that the trans-amide structure plays a critical role in the compound's activity (Kagechika et al., 1989). Additionally, benzoic acid derivatives have been evaluated for their role in inducing multiple stress tolerance in plants, indicating the compound's significance in agricultural research (Senaratna et al., 2004).

Environmental and Analytical Chemistry

Research has also focused on the environmental presence and analytical detection of benzoic acid derivatives. These compounds are not only naturally occurring in various plants and microorganisms but also widely used as additives in food and pharmaceuticals, prompting studies on their detection, analysis, and potential impacts (del Olmo et al., 2017). For instance, the use of ionic liquids as mobile phase additives has improved the separation and determination of amino benzoic acids in high-performance liquid chromatography (HPLC), highlighting the importance of these compounds in analytical chemistry (Zheng et al., 2007).

Biotechnological Applications

The compound has also been explored for its potential in biotechnological applications, such as microbial biosynthesis, demonstrating its versatility in scientific research. A study on co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli presents a novel approach to producing this compound, emphasizing its relevance in metabolic engineering and biotechnology (Zhang & Stephanopoulos, 2016).

Orientations Futures

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Thus, the future directions of research involving this compound could include further exploration of its potential biological activities and the development of efficient synthesis methods.

Mécanisme D'action

Target of action

The compound contains a benzofuran ring, which is a common structural motif in many biologically active compounds . Benzofuran derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory, and anticancer activities . .

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Benzofuran derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce cell death in cancer cells .

Propriétés

IUPAC Name |

3-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-15(13-7-2-3-8-14(13)22-10)16(19)18-12-6-4-5-11(9-12)17(20)21/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIRFGYREKCEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

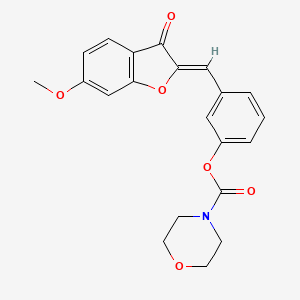

![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)

![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)

![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)

![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)

![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)